

Application Note: Determination of Fensulfothion Residues Using Selective Nitrogen-Phosphorus Detectors

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Compound of Interest

Compound Name: *Fensulfothion*

Cat. No.: *B1672535*

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Abstract

This application note details a robust and sensitive method for the determination of **Fensulfothion** and its primary metabolites in food matrices using gas chromatography coupled with a selective nitrogen-phosphorus detector (GC-NPD). **Fensulfothion**, an organophosphate insecticide and nematicide, and its metabolites, such as **fensulfothion** sulfone and **fensulfothion** oxon, are of toxicological concern. The high selectivity of the NPD for nitrogen- and phosphorus-containing compounds allows for minimal interference from matrix components, ensuring accurate and reliable quantification at trace levels. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, intended for researchers, analytical scientists, and professionals in the food safety and drug development industries.

Introduction

Fensulfothion is an organothiophosphate pesticide used to control insects and nematodes in a variety of agricultural products. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for **Fensulfothion** and its metabolites in food commodities. Gas chromatography with a nitrogen-phosphorus detector (GC-NPD) is a highly effective technique for the analysis of these compounds.[1][2] The NPD offers excellent sensitivity and selectivity towards phosphorus-containing pesticides, making it an ideal choice for residue analysis in complex food matrices.[3] This application note presents a detailed

methodology for the extraction and quantification of **Fensulfothion** residues, providing a reliable tool for routine monitoring and regulatory compliance.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food.[4]

1. Homogenization:

- Weigh 10-15 g of a representative portion of the food sample (e.g., vegetable, fruit) into a blender.
- Add a small amount of dry ice to keep the sample frozen and prevent enzymatic degradation of the analytes.
- Homogenize the sample until a uniform consistency is achieved.

2. Extraction:

- Transfer a 10 g subsample of the homogenate into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO_4 , 1 g NaCl , 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
- Cap the tube and shake vigorously for 1 minute.
- Centrifuge at ≥ 3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO_4 . PSA removes organic acids and other interfering compounds.

- Vortex for 30 seconds.
- Centrifuge at a high speed for 2 minutes.
- The resulting supernatant is ready for GC-NPD analysis.

GC-NPD Instrumentation and Conditions

The analysis is performed on a gas chromatograph equipped with a nitrogen-phosphorus detector.

Table 1: Gas Chromatography and Nitrogen-Phosphorus Detector Parameters

Parameter	Condition
Gas Chromatograph	
Column	Agilent CP-Sil 13 CB, 30 m x 0.25 mm ID, 0.25 μ m film thickness (or equivalent)
Inlet Temperature	250 °C
Injection Volume	1 μ L
Injection Mode	Splitless
Carrier Gas	Helium or Hydrogen at a constant flow of 1.5 mL/min
Oven Temperature Program	Initial temperature of 80°C, hold for 1 min, ramp to 270°C at 20°C/min, hold for 5 min. [5]
NPD Detector	
Detector Temperature	300 °C [5]
Hydrogen Flow	3.0 mL/min
Air Flow	60 mL/min
Makeup Gas (Nitrogen)	10 mL/min

Quantitative Data Summary

Method validation should be performed to ensure the reliability of the results. The following table summarizes typical performance data for the analysis of **Fensulfothion** using GC-NPD.

Table 2: Method Validation and Performance Data

Parameter	Fensulfothion	Fensulfothion Sulfone	Fensulfothion Oxon
Linearity (r^2)	>0.99	>0.99	>0.99
Limit of Detection (LOD)	0.005 mg/kg	0.005 mg/kg	0.005 mg/kg
Limit of Quantification (LOQ)	0.01 mg/kg	0.01 mg/kg	0.01 mg/kg
Recovery (%)	85-105%	80-100%	80-100%
Repeatability (RSDr, %)	<15%	<15%	<15%
Reproducibility (RSDR, %)	<20%	<20%	<20%

Note: These are typical values and may vary depending on the matrix and specific instrument conditions.

Experimental Workflow Diagram

Caption: Experimental workflow for **Fensulfothion** residue analysis.

Conclusion

The described method utilizing a selective nitrogen-phosphorus detector provides a reliable and sensitive approach for the determination of **Fensulfothion** and its metabolites in various food matrices. The QuEChERS sample preparation protocol is efficient and effective in minimizing matrix interference. This application note serves as a comprehensive guide for

laboratories performing pesticide residue analysis, ensuring data quality and compliance with regulatory standards.

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